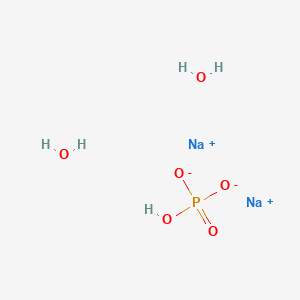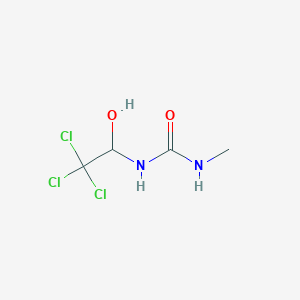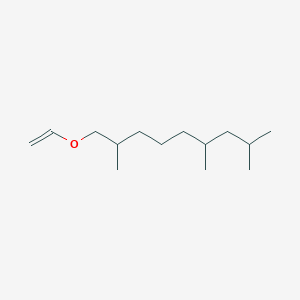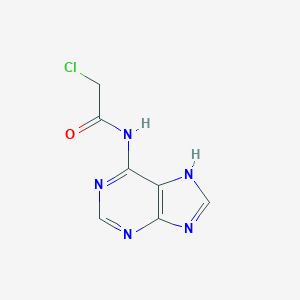
3,4-Pyridinedicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Pyridinedicarbonyl dichloride (PDC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PDC is a versatile compound that can be used in the synthesis of various materials, including polymers, pharmaceuticals, and agrochemicals.
Scientific Research Applications
3,4-Pyridinedicarbonyl dichloride has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the synthesis of polymers. This compound can be used as a monomer in the synthesis of poly(pyridine-2,5-diyl) and poly(pyridine-2,6-diyl) polymers, which have potential applications in electronic devices and optoelectronics.
This compound has also been studied for its potential applications in the pharmaceutical industry. This compound can be used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. This compound has also been shown to have antimicrobial properties and can be used as a disinfectant.
Mechanism of Action
The mechanism of action of 3,4-Pyridinedicarbonyl dichloride is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophilic compounds. This compound can also act as a catalyst in various reactions, including the synthesis of polymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have antimicrobial properties and can be used as a disinfectant. This compound has also been shown to have potential applications in the treatment of cancer and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,4-Pyridinedicarbonyl dichloride is its versatility. This compound can be used in the synthesis of various materials, including polymers and pharmaceuticals. This compound is also relatively easy to synthesize and can be carried out on a large scale.
However, there are also some limitations to the use of this compound in lab experiments. This compound can be highly reactive and can react with various compounds, making it difficult to control reactions. This compound can also be toxic and should be handled with care.
Future Directions
There are many future directions for the use of 3,4-Pyridinedicarbonyl dichloride in various fields. One potential direction is the use of this compound in the synthesis of new materials with unique properties. This compound can also be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Another future direction is the study of the mechanism of action of this compound. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields, including the synthesis of polymers and pharmaceuticals. This compound is relatively easy to synthesize and can be carried out on a large scale. However, there are also some limitations to the use of this compound in lab experiments, including its reactivity and toxicity. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
3,4-Pyridinedicarbonyl dichloride can be synthesized by reacting 3,4-pyridinedicarboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst, such as dimethylformamide (DMF), and yields this compound as a white crystalline solid. The synthesis of this compound is a relatively simple process and can be carried out on a large scale.
Properties
IUPAC Name |
pyridine-3,4-dicarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIAQNXMBCJOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444003 |
Source


|
| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-02-7 |
Source


|
| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














